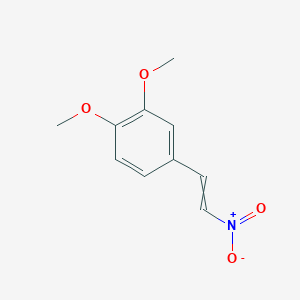

1,2-dimethoxy-4-(2-nitroethenyl)benzene

Description

The exact mass of the compound 3,4-Dimethoxy-beta-nitrostyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.2 g/mol |

IUPAC Name |

1,2-dimethoxy-4-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3 |

InChI Key |

SYJMYDMKPSZMSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene, a valuable compound in organic synthesis. The primary synthetic route detailed herein is the Henry reaction, also known as a nitroaldol condensation, which involves the reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane. This guide presents a detailed experimental protocol, quantitative data from various cited methodologies, and visual diagrams of the reaction pathway and experimental workflow.

Introduction

This compound, also known as 3,4-dimethoxy-β-nitrostyrene, is a nitroalkene derivative of veratraldehyde. It serves as a versatile intermediate in the synthesis of various organic compounds and has been investigated for potential applications in medicinal chemistry. The presence of the electron-withdrawing nitro group and the dimethoxy-substituted phenyl ring makes it a reactive precursor for further chemical transformations.

The most common and efficient method for its preparation is the Henry condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] In the synthesis of this compound, the reaction between 3,4-dimethoxybenzaldehyde and nitromethane is typically catalyzed by a weak base, such as ammonium acetate.[3][4] The initial product is a β-nitro alcohol, which readily dehydrates under the reaction conditions to yield the desired nitroalkene.[5]

Synthetic Pathway

The synthesis of this compound from 3,4-dimethoxybenzaldehyde and nitromethane proceeds via a Henry condensation reaction. The reaction is catalyzed by ammonium acetate and typically involves heating the reactants.

References

In-Depth Technical Guide: 1,2-dimethoxy-4-(2-nitroethenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dimethoxy-4-(2-nitroethenyl)benzene (CAS Number: 4230-93-7), a compound of interest in organic synthesis and pharmaceutical research. Also known by its synonym 3,4-dimethoxy-β-nitrostyrene, this molecule has demonstrated notable antifungal properties. This document consolidates its physicochemical properties, synthesis protocols, spectroscopic data, and biological activity, with a focus on its potential mechanism of action as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Detailed experimental methodologies and data are presented to support further research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is a solid, crystalline compound.[1][2][3] Its chemical structure and key properties are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 4230-93-7[2][3][4] |

| IUPAC Name | 1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene[2][5] |

| Synonyms | 3,4-dimethoxy-β-nitrostyrene, 1,2-Dimethoxy-4-(2-nitrovinyl)benzene[2][3] |

| Molecular Formula | C₁₀H₁₁NO₄[4] |

| Molecular Weight | 209.20 g/mol [4] |

| InChI Key | SYJMYDMKPSZMSB-AATRIKPKSA-N[2][4][5] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 140 °C | [6][7][8] |

| Boiling Point | 343.9 °C at 760 mmHg | [6][7][8] |

| Flash Point | 158.6 °C | [7][8] |

| Appearance | White to Yellow to Yellow-green powder/crystal | [3] |

| Purity | >98.0% (GC) | [3] |

| Storage | Sealed in dry, room temperature | [2][5] |

Synthesis

The primary method for synthesizing this compound is the Henry reaction, a classic carbon-carbon bond-forming reaction in organic chemistry.[9][10] This reaction involves the condensation of an aldehyde with a nitroalkane in the presence of a base.

Experimental Protocol: Henry Reaction

This protocol is based on the general procedure for the synthesis of β-nitrostyrene derivatives.

Materials:

-

3,4-dimethoxybenzaldehyde (Veratraldehyde)

-

Nitromethane

-

Ammonium acetate (catalyst)

-

Methanol (for recrystallization)

Procedure:

-

Combine 3,4-dimethoxybenzaldehyde (1.0 mmol), nitromethane (1.5 mmol), and ammonium acetate (0.8 mmol).

-

The reaction mixture is heated. For laboratory scale, this can be efficiently carried out using a microwave synthesizer (e.g., 200 W, 90 °C for 45 minutes).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The crystalline product formed is collected by filtration.

-

The crude product is washed with cold methanol.

-

Recrystallization from methanol is performed to yield the purified this compound.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Henry reaction.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Table 3: Expected Spectroscopic Data

| Technique | Expected Signals |

| Infrared (IR) | Strong asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹), C=C stretching of the nitroethenyl group (~1600 cm⁻¹)[11] |

| Mass Spec. (MS) | Molecular ion peak at m/z 209, consistent with the molecular formula C₁₀H₁₁NO₄[11] |

Biological Activity and Mechanism of Action

Research has indicated that this compound and its derivatives exhibit promising antimicrobial, particularly antifungal, activity.[12][13]

Antifungal Activity

A study investigating a series of 3,4-dimethoxy-β-nitrostyrene derivatives reported the antifungal activity of the parent compound against Candida albicans.[12][13]

Table 4: Antifungal Activity

| Compound | Organism | MIC (µg/mL) |

| This compound | Candida albicans | 128 |

Mechanism of Action: PTP1B Inhibition

The antimicrobial effects of 3,4-dimethoxy-β-nitrostyrene derivatives are suggested to be linked to their interaction with protein tyrosine phosphatase 1B (PTP1B).[12][14] PTP1B is a key enzyme in cellular signaling, and its inhibition can disrupt various cellular processes in microorganisms.[12][14][15]

Molecular docking studies suggest that these compounds can act as inhibitors of PTP1B.[12][14] PTP1B plays a role as a negative regulator in insulin signaling pathways and is involved in cell differentiation and gene transcription in eukaryotes like Candida albicans.[4][8][12][13] By acting as tyrosine mimetics, 3,4-dimethoxy-β-nitrostyrene derivatives may interrupt these crucial signaling pathways.[13]

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action through the inhibition of the PTP1B signaling pathway.

Caption: Proposed inhibition of the PTP1B signaling pathway.

Safety Information

This compound is classified as an irritant.[7][8] Appropriate safety precautions should be taken during handling.

-

Risk Statements: R 36/37/38 (Irritating to eyes, respiratory system and skin)[7][8]

-

Safety Statements: S 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S 36 (Wear suitable protective clothing)[7][8]

Conclusion

This compound is a compound with demonstrated antifungal activity, likely mediated through the inhibition of protein tyrosine phosphatase 1B. Its straightforward synthesis via the Henry reaction makes it an accessible target for further investigation. This technical guide provides a foundational body of information to aid researchers in the fields of medicinal chemistry, drug discovery, and materials science in their exploration of this and related compounds. Further studies are warranted to fully elucidate its therapeutic potential and expand upon its known biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 4230-93-7,3,4-DIMETHOXY-B-NITROSTYRENE | lookchem [lookchem.com]

- 4. Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS#:4230-93-7 | Benzene,1,2-dimethoxy-4-(2-nitroethenyl)- | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 11. 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene | 40276-11-7 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. trans-nitrostyrene-derivatives-as-slow-binding-inhibitors-of-protein-tyrosine-phosphatases - Ask this paper | Bohrium [bohrium.com]

An In-Depth Technical Guide to 1,2-Dimethoxy-4-(2-nitroethenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1,2-dimethoxy-4-(2-nitroethenyl)benzene. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and Properties

This compound, also known as 3,4-dimethoxy-β-nitrostyrene, is an organic compound with the chemical formula C₁₀H₁₁NO₄. It is a yellow crystalline powder.[1] The molecule consists of a benzene ring substituted with two methoxy groups at positions 1 and 2, and a 2-nitroethenyl group at position 4. The nitroethenyl group is in the trans or (E) configuration, which is the more thermodynamically stable isomer.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3][4] |

| Molecular Weight | 209.20 g/mol | [1][4] |

| CAS Number | 4230-93-7 | [1][2] |

| Appearance | Yellow crystal or powder | [1] |

| Melting Point | 140 °C | [1][2] |

| Boiling Point | 343.9 ± 27.0 °C (Predicted) | [1][2] |

| Density | ~1.197 g/cm³ (Predicted) | [2] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ = 3.82 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 7.06 (d, J=8.3 Hz, 1H, ArH), 7.43 (dd, J=1.8, 8.3 Hz, 1H, ArH), 7.49 (d, J=1.8 Hz, 1H, ArH), 8.07 (d, J=13.5 Hz, 1H, =CH), 8.21 (d, J=13.5 Hz, 1H, =CH) | |

| ¹³C NMR (DMSO-d₆, 100.6 MHz) | δ = 56.2 (OCH₃), 56.3 (OCH₃), 111.8 (ArCH), 112.2 (ArCH), 123.4 (Cipso), 126.1 (ArCH), 136.4 (=CH), 140.3 (=CH), 149.7 (Cipso), 153.0 (Cipso) | |

| Infrared (IR) Spectroscopy | Strong asymmetric and symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ respectively. C=C stretching of the nitroethenyl group near 1600 cm⁻¹. | |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 209, consistent with the molecular formula. |

Synthesis of this compound

The primary method for synthesizing this compound is the Henry reaction, a base-catalyzed condensation between an aldehyde and a nitroalkane.[5] In this case, 3,4-dimethoxybenzaldehyde (veratraldehyde) is reacted with nitromethane.

Experimental Protocol: Henry Reaction

The following protocol is adapted from a documented synthesis of 3,4-dimethoxy-β-nitrostyrene.[1]

Materials:

-

3,4-dimethoxybenzaldehyde (2.29 g, 14 mmol)

-

Nitromethane (15.96 g, 256 mmol)

-

Ammonium acetate (3.70 g, 48 mmol)

-

Glacial acetic acid (5 mL)

Procedure:

-

A mixture of 3,4-dimethoxybenzaldehyde, nitromethane, and ammonium acetate is prepared in glacial acetic acid.

-

The reaction mixture is stirred, likely with heating, until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated. This may involve pouring the reaction mixture into water to precipitate the solid product.

-

The crude product is collected by filtration and washed with water.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield light yellow crystals.[1]

Biological Activity and Signaling Pathways

β-nitrostyrene derivatives are known to possess a range of biological activities, including antimicrobial and anticancer effects.[6][7] While this compound itself is often utilized as a synthetic intermediate in the pharmaceutical industry, its derivatives have been investigated for specific biological targets.[3]

Potential as a PTP1B Inhibitor

A notable area of research is the investigation of 3,4-dimethoxy-β-nitrostyrene derivatives as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of the insulin signaling pathway.[1] Inhibition of PTP1B can enhance insulin sensitivity, making it a therapeutic target for type 2 diabetes.[1] Molecular docking studies suggest that these compounds can bind to the active site of PTP1B, interacting with key amino acid residues.[1]

Antimicrobial Activity

Derivatives of 3,4-dimethoxy-β-nitrostyrene have also demonstrated potential antifungal activity, particularly against Candida albicans.[1] The proposed mechanism may involve the inhibition of tyrosine phosphatases in the fungal cells, thereby disrupting essential cellular processes such as cell wall synthesis and stress response.[1]

Experimental Workflows

The investigation of this compound and its derivatives typically follows a structured workflow from synthesis to biological evaluation.

Conclusion

This compound is a versatile organic compound with a well-established synthetic route. While it is a valuable building block for more complex molecules, its core structure is also associated with significant biological activities. The potential for its derivatives to act as enzyme inhibitors, particularly against PTP1B, highlights its relevance in drug discovery and development. Further research into the specific mechanisms of action and structure-activity relationships of this class of compounds is warranted to fully explore their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. Cas 4230-93-7,3,4-DIMETHOXY-B-NITROSTYRENE | lookchem [lookchem.com]

- 4. 3,4-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 222093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 6. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,2-Dimethoxy-4-(2-nitroethenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimethoxy-4-(2-nitroethenyl)benzene, a compound of interest in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, spectroscopic data, synthesis protocols, and potential biological significance.

Compound Identification and Nomenclature

The systematic IUPAC name for the compound with methoxy groups at positions 1 and 2, and a nitroethenyl group at position 4 of the benzene ring is This compound . It is also commonly known by several synonyms, including 3,4-Dimethoxy-β-nitrostyrene and 1-(3,4-Dimethoxyphenyl)-2-nitroethene.[1]

It is crucial to distinguish this compound from its isomer, 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene (CAS No. 40276-11-7), where the substituents are at the 1, 4, and 2 positions, respectively.[2][3] This guide focuses on the 1,2-dimethoxy-4-(nitroethenyl) isomer.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3,4-Dimethoxy-β-nitrostyrene, 1-(3,4-Dimethoxyphenyl)-2-nitroethene, 1,2-Dimethoxy-4-(2-nitrovinyl)benzene[1] |

| CAS Number | 4230-93-7[1] |

| Molecular Formula | C₁₀H₁₁NO₄[1] |

| Molecular Weight | 209.20 g/mol [1] |

| InChI | InChI=1/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+[1] |

Physicochemical and Spectroscopic Data

The properties of this yellow crystalline solid are summarized below.[1] These data are essential for its identification, purification, and handling in a laboratory setting.

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Yellow crystal or powder[1] |

| Melting Point | 140 °C[1][4] |

| Boiling Point | 343.9 ± 27.0 °C (Predicted)[1] |

| Density | 1.197 g/cm³ (Predicted)[1][4] |

| Flash Point | 158.6 °C[1] |

| Vapor Pressure | 0.000136 mmHg at 25°C[1] |

| Storage | Sealed in dry, Room Temperature[1] |

Table 3: Spectroscopic Data

| Technique | Key Features and Values |

| ¹H NMR | For the related (E)-isomer, vinyl protons appear with coupling constants (J) of ~13.6 Hz, confirming a trans (E) geometry. Methoxy protons typically appear as singlets.[5] |

| ¹³C NMR | Signals for methoxy groups, aromatic carbons, and vinyl carbons are expected. For a similar compound, methoxy carbon appears around δ = 55.8 ppm.[5] |

| Infrared (IR) | Strong asymmetric and symmetric NO₂ stretching bands are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. A C=C stretching vibration for the nitroethenyl group is observed near 1600 cm⁻¹.[2] |

| Mass Spec. (MS) | The molecular ion peak (M+) is observed at m/z 209, consistent with the molecular formula C₁₀H₁₁NO₄.[2] |

Experimental Protocols: Synthesis

The most common and effective method for synthesizing this compound is through a Knoevenagel-type condensation reaction.

Protocol: Knoevenagel Condensation of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This procedure involves the base-catalyzed condensation of veratraldehyde with nitromethane.

-

Reactants:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Nitromethane

-

Catalyst: Ammonium acetate (approx. 10 mol%)[6]

-

-

Procedure:

-

Combine 3,4-dimethoxybenzaldehyde, nitromethane, and a catalytic amount of ammonium acetate in a suitable reaction vessel.[6]

-

Heat the reaction mixture to approximately 70-100°C.[6]

-

Maintain the temperature and stir for 2-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[6]

-

Upon completion, the resulting product is precipitated from a mixture of water and isopropanol (e.g., a 7:1 ratio).[6]

-

The precipitate, this compound, is collected by filtration, washed, and dried.

-

-

Purification:

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain a high-purity product.

-

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the Knoevenagel condensation pathway for the synthesis of the target compound.

Caption: Knoevenagel condensation synthesis pathway.

Conceptual Biological Activity Pathway

Nitroaromatic compounds are known for their potential biological activities, often mediated through redox cycling.[7] The nitro group can be enzymatically reduced to form reactive nitro radical anions, which can induce oxidative stress in microbial or parasitic cells.[7][8]

Caption: Bioactivation of nitroaromatic compounds.

Biological and Pharmacological Context

The nitro group (NO₂) is a critical functional group in medicinal chemistry, acting as both a pharmacophore and a potential toxicophore.[7] It is found in numerous antibacterial, antiparasitic, and antineoplastic agents.[7] The biological activity of nitro-containing compounds often stems from their ability to undergo bioreduction within target cells, leading to the formation of cytotoxic reactive nitrogen and oxygen species.[7]

-

Antimicrobial/Antiparasitic Potential: The electrochemical properties of nitroaromatic compounds are key to understanding their biological activity.[8] The reduction of the nitro group can generate radicals that are toxic to microorganisms like Trypanosoma cruzi, the agent of Chagas' disease.[8]

-

Enzyme Interactions: Compounds of this class are known to interact with enzymes such as cytochrome P450, which can metabolize them into reactive intermediates.[2]

Professionals in drug development may find this compound and its derivatives to be valuable scaffolds for developing new therapeutic agents, particularly against microbial and parasitic infections. However, careful toxicological evaluation is necessary due to the general reactivity of the nitro group.[7]

Safety Information

This compound may be irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[1] All work should be conducted in a well-ventilated fume hood.

References

- 1. chembk.com [chembk.com]

- 2. 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene | 40276-11-7 | Benchchem [benchchem.com]

- 3. 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene | C10H11NO4 | CID 5375912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:4230-93-7 | Benzene,1,2-dimethoxy-4-(2-nitroethenyl)- | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectral Data of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1,2-dimethoxy-4-(2-nitroethenyl)benzene, a molecule of interest in organic synthesis and potential pharmaceutical applications. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral analysis.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene, 3,4-dimethoxy-β-nitrostyrene Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol Appearance: Yellow solid

Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.21 | d | 13.5 | 1H | =CH-NO₂ |

| 8.07 | d | 13.5 | 1H | Ar-CH= |

| 7.49 | d | 1.8 | 1H | Ar-H |

| 7.43 | dd | 8.3, 1.8 | 1H | Ar-H |

| 7.06 | d | 8.3 | 1H | Ar-H |

| 3.83 | s | 3H | -OCH₃ | |

| 3.82 | s | 3H | -OCH₃ |

-

¹³C NMR (100.6 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 153.0 | C-O |

| 149.7 | C-O |

| 140.3 | =CH-NO₂ |

| 136.4 | Ar-CH= |

| 126.1 | Ar-C |

| 123.4 | Ar-CH |

| 112.2 | Ar-CH |

| 111.8 | Ar-CH |

| 56.3 | -OCH₃ |

| 56.2 | -OCH₃ |

Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry

While a complete, publicly available mass spectrum with relative intensities for all fragments is not readily accessible, the molecular ion peak is a key identifier.

| m/z | Assignment |

| 209 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Henry condensation reaction between veratraldehyde (3,4-dimethoxybenzaldehyde) and nitromethane.

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

-

Nitromethane

-

Ammonium acetate (catalyst)

-

Ethanol (solvent)

Procedure:

-

A mixture of veratraldehyde (1.0 mmol), nitromethane (1.5 mmol), and ammonium acetate (0.8 mmol) in ethanol is prepared.

-

The reaction mixture is heated under reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting yellow solid product is collected by filtration, washed with cold ethanol, and dried.

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis of the target compound via Henry condensation.

NMR Spectroscopy Protocol

Instrumentation:

-

A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

-

¹H and ¹³C NMR spectra were recorded at room temperature.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

-

Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry Protocol

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

-

The sample was introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC).

Ionization:

-

The sample molecules were ionized by a beam of electrons with a standard energy of 70 eV.

Analysis:

-

The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

The logical relationship for spectral data analysis is outlined below.

Caption: Flowchart for structural elucidation using spectral data.

The Multifaceted Biological Activities of Nitrostyrene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrostyrene derivatives, characterized by a nitro group attached to the β-carbon of a styrene backbone, have emerged as a versatile class of compounds with a broad spectrum of biological activities. Their inherent electrophilicity, conferred by the electron-withdrawing nitro group, allows them to interact with various biological nucleophiles, thereby modulating diverse cellular processes. This technical guide provides an in-depth exploration of the biological activities of nitrostyrene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiplatelet properties. We will delve into their mechanisms of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling pathways they influence.

Anticancer Activity

Nitrostyrene derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanisms of Action

The anticancer effects of nitrostyrene derivatives are often attributed to their ability to induce oxidative stress, disrupt critical signaling pathways, and promote apoptosis.

-

Induction of Reactive Oxygen Species (ROS): Several nitrostyrene derivatives have been shown to increase intracellular ROS levels in cancer cells. This elevation in ROS can lead to DNA damage, mitochondrial dysfunction, and ultimately, cell cycle arrest and apoptosis.[1][2] For example, the synthetic derivative CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) has been shown to induce ROS-mediated DNA damage and mitochondrial dysregulation in colorectal cancer cells.[1]

-

Inhibition of NF-κB Signaling: Certain nitrostyrene derivatives can inhibit the TNFα-induced activation of the NF-κB signaling pathway.[3] They achieve this by binding to the retinoid X receptor alpha (RXRα) and its truncated form (tRXRα), which in turn blocks the interaction of tRXRα with TRAF2, a key component in the NF-κB activation cascade.[3] This inhibition of NF-κB, a crucial regulator of cell survival and inflammation, contributes to the pro-apoptotic effects of these compounds.[3]

-

Induction of Apoptosis: The culmination of ROS induction and NF-κB inhibition is often the induction of apoptosis. Nitrostyrene derivatives have been observed to activate caspase cascades, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and DNA fragmentation, hallmark features of programmed cell death.[2][4] The nitrovinyl side chain attached to an aromatic ring has been identified as the key pharmacophore responsible for this pro-apoptotic effect.[4]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic effects of selected nitrostyrene derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| CYT-Rx20 | HCT116 (Colorectal) | XTT Assay | IC50 | Not specified, but showed cytotoxicity | [1] |

| p-chloro-nitrostyrene adduct | Various | Not specified | LC50 | 10-25 µM | [4] |

| MNS & BMNS | Human cancer cell line | Cytotoxicity Assay | Cytotoxicity | No significant cytotoxicity up to 20 µM | [5] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitrostyrene derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Detection of Intracellular ROS

Intracellular ROS levels can be measured using fluorescent probes like H2DCFDA.[1]

-

Cell Treatment: Treat cells with the nitrostyrene derivative for the desired time.

-

Probe Loading: Incubate the cells with H2DCFDA in the dark. H2DCFDA is non-fluorescent until it is oxidized by intracellular ROS.

-

Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathway Visualization

Antimicrobial Activity

Nitrostyrene derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Their mechanism of action often involves the inhibition of essential enzymes and disruption of cellular processes.

Mechanisms of Action

-

Enzyme Inhibition: A key target for nitrostyrene derivatives is protein tyrosine phosphatase 1B (PTP1B).[7] PTP1B plays a crucial role in the signaling pathways that regulate various cellular functions in microorganisms.[7] By inhibiting PTP1B, these compounds can disrupt these pathways, leading to antimicrobial effects. The nitrovinyl chain of β-nitrostyrene can act as a phosphotyrosine mimetic, allowing it to bind to the active site of PTPs.[8][9]

-

Quorum Sensing Inhibition: Some nitrostyrene derivatives have been identified as potent quorum sensing inhibitors (QSIs).[10] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression and regulate virulence factors and biofilm formation. By interfering with QS, these compounds can reduce the pathogenicity of bacteria without directly killing them, which may reduce the likelihood of resistance development.[10] For instance, (E)‐1‐methyl‐4‐(2‐nitrovinyl)benzene (m‐NPe) has been shown to significantly reduce biofilm formation in Serratia marcescens.[10]

-

Redox Potential Correlation: The antibacterial activity of some nitrostyrene derivatives has been correlated with their redox potentials, suggesting that their ability to participate in oxidation-reduction reactions is important for their antimicrobial effects.[11]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MICs) of various nitrostyrene derivatives against different microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 3,4-dimethoxy-β-nitrostyrene derivative 2 | Candida albicans | 128 | [7] |

| 3,4-dimethoxy-β-nitrostyrene derivative 4 | Candida albicans | 32-128 | [7] |

| 3,4-dimethoxy-β-nitrostyrene derivative 7 | Candida albicans | 32-128 | [7] |

| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (IVb) | Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium | Lower activity than β-methyl-β-nitrostyrene analogues | [11] |

| Halogenated β-Nitrostyrenes | Various bacteria and Candida albicans | Varied, with some showing enhanced activity | [12] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Dilution Method)

The broth dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the nitrostyrene derivative in a liquid growth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Biofilm Formation Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

-

Culture Preparation: Grow the bacterial strain in a suitable medium.

-

Treatment and Incubation: In a microplate, add the bacterial culture and different concentrations of the nitrostyrene derivative. Incubate to allow for biofilm formation.

-

Staining: After incubation, remove the planktonic cells and stain the adherent biofilm with a dye such as crystal violet.

-

Quantification: Solubilize the bound dye and measure the absorbance to quantify the amount of biofilm formed. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.

Experimental Workflow Visualization

Anti-inflammatory and Antiplatelet Activities

Nitrostyrene derivatives have also been investigated for their anti-inflammatory and antiplatelet effects.

Mechanisms of Action

-

Anti-inflammatory Activity: The anti-inflammatory properties of some nitrostyrene derivatives are linked to their ability to inhibit the NLRP3 inflammasome.[1] For instance, 3,4-methylenedioxy-β-nitrostyrene can block the assembly of the inflammasome, thereby reducing the production of pro-inflammatory cytokines.[1]

-

Antiplatelet Activity: Certain β-nitrostyrene derivatives exhibit potent antiplatelet activities by inhibiting key signaling events in platelet activation.[5][14] They have been shown to inhibit thrombin- and collagen-induced platelet aggregation, ATP secretion, and the activation of glycoprotein IIb/IIIa.[5][14] This is achieved, in part, through the inhibition of protein tyrosine kinases such as Src and Syk, which are crucial for platelet signaling.[14]

Quantitative Data: Antiplatelet Activity

| Compound | Platelet Agonist | Assay | Endpoint | Result (IC50) | Reference |

| Compound 19 | Thrombin, Collagen | Platelet Aggregation | IC50 | ≤0.7 µM | [5] |

| Compound 24 | Thrombin, Collagen | Platelet Aggregation | IC50 | ≤0.7 µM | [5] |

| Benzoyl ester derivative (compound 10) | Thrombin | Platelet Aggregation | Potency | Up to 8-fold greater than MNS | [14] |

Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

-

Platelet Preparation: Isolate platelets from whole blood.

-

Incubation with Inhibitor: Incubate the platelet suspension with the nitrostyrene derivative or a vehicle control.

-

Induction of Aggregation: Add a platelet agonist (e.g., thrombin, collagen, or ADP) to induce aggregation.

-

Measurement: Monitor the change in light transmittance through the platelet suspension using an aggregometer. As platelets aggregate, the transmittance increases.

-

Data Analysis: Calculate the percentage of inhibition of aggregation compared to the control and determine the IC50 value.

Conclusion

Nitrostyrene derivatives represent a promising class of bioactive molecules with a diverse range of therapeutic applications. Their ability to modulate multiple signaling pathways and cellular processes underscores their potential in the development of new drugs for cancer, infectious diseases, inflammatory disorders, and thrombosis. The structure-activity relationship studies have shown that modifications to the aromatic ring and the nitrovinyl side chain can significantly influence their biological activity, providing a framework for the rational design of more potent and selective derivatives. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this versatile class of compounds.

References

- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 3. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. integra-biosciences.com [integra-biosciences.com]

- 14. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy-β-nitrostyrene, is a derivative of the β-nitrostyrene class of compounds. While primarily utilized as an intermediate in organic synthesis for pharmaceuticals and dyes, the broader class of β-nitrostyrene derivatives has garnered significant interest for a range of biological activities, including antibacterial, antifungal, and potent antitumor effects.[1] The mechanism of action for this specific compound is largely inferred from studies on structurally similar nitrostyrenes. The core pharmacophore responsible for its biological activity is the nitrovinyl group attached to the aromatic ring, which confers the ability to induce cellular stress and programmed cell death.[2] This guide synthesizes the available data to propose a detailed mechanism of action, focusing on its potential as a cytotoxic agent.

Core Mechanism: Michael Acceptor Activity and Oxidative Stress

The primary mechanism underpinning the biological activity of this compound is its function as a Michael acceptor. The potent electron-withdrawing properties of the nitro group render the β-carbon of the ethenyl side-chain electrophilic. This allows the compound to react with biological nucleophiles, such as the thiol groups of cysteine residues within cellular proteins, forming covalent adducts. This irreversible binding can lead to the inhibition of critical enzymes and disruption of protein function, triggering downstream cellular stress pathways.

A key consequence of this interaction is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). While the precise mechanism of ROS generation is not fully elucidated, it is a common outcome of cellular challenges by electrophilic compounds. This surge in ROS acts as a secondary messenger, initiating signaling cascades that ultimately determine the cell's fate.[3]

Proposed Signaling Pathways and Cellular Outcomes

The accumulation of ROS and dysfunctional proteins triggers multiple signaling pathways, culminating in cell cycle arrest, autophagy, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK/ERK cascade, has been identified as a critical transducer of these stress signals in response to β-nitrostyrene derivatives.[3]

-

Cell Cycle Arrest: Treatment with related compounds leads to the arrest of cancer cells in the G2/M phase of the cell cycle, preventing cellular proliferation.[3]

-

Apoptosis (Programmed Cell Death): The nitrostyrene moiety is a potent inducer of apoptosis.[2] This is achieved through the activation of the caspase cascade, leading to the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP). The modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity, may also play a role in initiating apoptosis.[3][4]

-

Autophagy: In addition to apoptosis, β-nitrostyrenes can induce autophagy, a cellular self-degradation process, evidenced by the upregulation of markers like Beclin-1 and LC-3. This can be a survival mechanism, but when incomplete or overwhelmed, it can contribute to cell death.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 4. Induction of apoptosis in K562 human leukemia cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1,2-dimethoxy-4-(2-nitroethenyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of 1,2-dimethoxy-4-(2-nitroethenyl)benzene is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molar Mass | 209.2 g/mol | [1] |

| Melting Point | 140 °C | [1] |

| Boiling Point | 343.9 ± 27.0 °C (Predicted) | [1] |

| Density | 1.197 g/cm³ | |

| Appearance | Yellow crystals or powder | [1] |

Qualitative Solubility Data

Based on information gathered from synthesis and purification procedures for this compound and related nitrostyrene derivatives, the following table summarizes its expected qualitative solubility in common organic solvents.

| Solvent | Solvent Class | Expected Solubility | Rationale/Observations |

| Ethanol | Polar Protic | Soluble (especially when heated) | Commonly used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[2] A related compound is reported to be slowly soluble in absolute ethanol. |

| Methanol | Polar Protic | Likely Soluble | Often exhibits similar solvent properties to ethanol for polar organic compounds. |

| Water | Polar Protic | Insoluble | A related nitrostyrene is reported to be insoluble in water.[1] |

| Acetone | Polar Aprotic | Likely Soluble | General good solvent for many organic compounds. |

| Dichloromethane (DCM) | Halogenated | Likely Soluble | Frequently used as a solvent in organic synthesis and purification. |

| Chloroform | Halogenated | Insoluble | A related nitrostyrene is reported to be insoluble in chloroform. |

| Diethyl Ether | Ether | Insoluble | A related nitrostyrene is reported to be insoluble in diethyl ether. |

| Tetrahydrofuran (THF) | Ether | Likely Soluble | A common polar aprotic solvent. |

| Toluene | Aromatic | Likely Soluble | Used as a reaction solvent for a similar compound, suggesting solubility. |

| Xylene | Aromatic | Likely Soluble | Used as a reaction solvent for a similar compound, suggesting solubility. |

| n-Hexane | Nonpolar | Insoluble/Slightly Soluble | Often used as an anti-solvent in recrystallization with more polar solvents. |

| n-Pentane | Nonpolar | Insoluble/Slightly Soluble | Often used as an anti-solvent in recrystallization. |

| Benzene | Aromatic | Insoluble | A related nitrostyrene is reported to be insoluble in benzene. |

| Dioxane | Ether | Insoluble | A related nitrostyrene is reported to be insoluble in dioxane. |

Experimental Protocols

Determination of Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the excess solid.

-

Quantification: Accurately withdraw a known volume of the saturated supernatant.

-

Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a calibrated standard curve.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Recrystallization Protocol

Recrystallization is a common technique for purifying solid organic compounds based on their differential solubility in a hot versus cold solvent.

Methodology:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol).

-

Dissolution: Place the impure solid in a flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Caption: General Workflow for Recrystallization.

Signaling Pathways

Current literature does not provide detailed information on specific signaling pathways directly modulated by this compound. However, some studies on β-nitrostyrene derivatives suggest potential biological activities. For instance, certain derivatives have been shown to inhibit platelet aggregation and the activity of tyrosine kinases such as Src and Syk. Further research is required to elucidate the precise mechanisms and signaling cascades involved.

References

Methodological & Application

Application Notes and Protocols: 1,2-Dimethoxy-4-(2-nitroethenyl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy-β-nitrostyrene, is a versatile synthetic intermediate with significant applications in organic synthesis. Its electron-deficient nitroalkene moiety makes it a valuable precursor for the construction of a variety of organic molecules, most notably as a key building block in the synthesis of substituted phenethylamines, a class of compounds with significant pharmacological interest. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its preparation and subsequent reduction to form 2-(3,4-dimethoxyphenyl)ethanamine.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molar Mass | 209.2 g/mol | [2] |

| Melting Point | 140-142 °C | [3] |

| Appearance | Yellow crystal or powder | [1][2] |

| CAS Number | 4230-93-7 | [2] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Characteristic Peaks | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 3.82 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 7.06 (d, J = 8.3 Hz, 1H, ArH), 7.43 (dd, J = 1.8, 8.3 Hz, 1H, ArH), 7.49 (d, J = 1.8 Hz, 1H, ArH), 8.07 (d, J = 13.5 Hz, 1H, =CH), 8.21 (d, J = 13.5 Hz, 1H, =CH) | [3] |

| ¹³C NMR (100.6 MHz, DMSO-d₆) | δ = 56.2 (OCH₃), 56.3 (OCH₃), 111.8 (ArCH), 112.2 (ArCH), 123.4 (Cipso), 126.1 (ArCH), 136.4 (=CH), 140.3 (=CH), 149.7 (Cipso), 153.0 (Cipso) | [3] |

| IR (cm⁻¹) | ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1600 (C=C stretch) | [4] |

| Mass Spec. (CI) | m/z = 209 (M+) | [4] |

Applications in Organic Synthesis

The primary and most well-documented application of this compound is its role as a precursor in the synthesis of 2-(3,4-dimethoxyphenyl)ethanamine, a key intermediate for various substituted phenethylamines.

Synthesis of 2-(3,4-dimethoxyphenyl)ethanamine via Reduction

The nitroalkene functionality of this compound can be readily reduced to the corresponding primary amine, 2-(3,4-dimethoxyphenyl)ethanamine. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LAH) and sodium borohydride in the presence of copper(II) chloride being the most common.

A general workflow for this synthetic application is depicted below:

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Henry condensation (also known as a Knoevenagel-type condensation) of veratraldehyde with nitromethane.[5][6]

Materials:

-

3,4-Dimethoxybenzaldehyde (veratraldehyde)

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

A mixture of 3,4-dimethoxybenzaldehyde (e.g., 14 mmol), nitromethane (e.g., 256 mmol), and ammonium acetate (e.g., 48 mmol) in glacial acetic acid (e.g., 5 mL) is prepared in a round-bottom flask.[6]

-

The reaction mixture is heated, for instance, at 70-100°C for 2-6 hours.[5]

-

Upon cooling, the product crystallizes.

-

The resulting light yellow crystals are collected by filtration and can be further purified by recrystallization.[6]

Quantitative Data:

| Reactant Ratios (molar) | Reaction Conditions | Yield | Reference |

| 1 : 18.3 : 3.4 (Aldehyde:Nitromethane:Catalyst) | Glacial Acetic Acid | 50.5% | [6] |

Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of the nitroalkene to the corresponding phenethylamine using LAH.

Materials:

-

This compound

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Isopropyl alcohol (IPA)

-

15% Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Potassium Carbonate (K₂CO₃)

Procedure:

-

In a three-necked round-bottom flask under an inert atmosphere (e.g., argon), add LAH (e.g., 20 g) to anhydrous THF (e.g., 350 mL) and cool the suspension in an ice/water bath.[1]

-

Slowly add a solution of this compound (e.g., 25 g) in anhydrous THF (e.g., 350 mL) to the cooled LAH suspension over approximately 1 hour.[1]

-

After the addition is complete, remove the cooling bath and reflux the reaction mixture for about 20-24 hours.[1][4]

-

Cool the reaction mixture again in an ice/water bath and cautiously quench the excess LAH by the slow, dropwise addition of a THF:water mixture (50:50), followed by a 4N NaOH solution, and then water.[1]

-

Stir the resulting mixture until it becomes a white, granular precipitate.[1]

-

Filter the mixture and wash the filter cake with THF.[1]

-

Combine the organic filtrates and remove the solvent under vacuum.[1]

-

The residue is then subjected to an acid-base extraction: dissolve in dilute HCl, wash with CH₂Cl₂, basify with NaOH, and extract the product with CH₂Cl₂.[1]

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., K₂CO₃), filter, and remove the solvent under vacuum to yield the crude 2-(3,4-dimethoxyphenyl)ethanamine.[1]

-

The product can be further purified by vacuum distillation.

Quantitative Data:

| Reagent | Amount | Yield | Reference |

| LAH | 20 g | 75% | [1] |

| This compound | 25 g |

Protocol 3: Reduction with Sodium Borohydride and Copper(II) Chloride

This protocol offers a milder alternative to the LAH reduction.[7]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Copper(II) chloride (CuCl₂)

-

2-Propanol (isopropanol)

-

Water

-

35% Sodium hydroxide (NaOH) solution

-

Diethyl ether or Dioxane

-

Hydrochloric acid (HCl)

Procedure:

-

Add the this compound (e.g., 2 mmol) in small portions to a stirring suspension of NaBH₄ (e.g., 15 mmol) in a mixture of 2-propanol and water (e.g., 8 mL, 2:1 v/v).[7]

-

Add a freshly prepared 2M solution of CuCl₂ (e.g., 0.1 mL) dropwise to the reaction vessel.[7]

-

Reflux the reaction mixture at 80°C and monitor its progress by TLC.[7]

-

After completion, cool the reaction to room temperature and add a 35% NaOH solution.[7]

-

Extract the product with a suitable organic solvent.

-

The amino product can be isolated as the hydrochloride salt by precipitation from an ethereal or dioxane solution with HCl.[7]

Quantitative Data:

| Reagent Ratios (molar) | Reaction Time | Yield | Reference |

| 1 : 7.5 (Substrate:NaBH₄) | 10-30 minutes | 62-83% | [7] |

Applications in Bioactive Molecule Synthesis and Potential Signaling Pathway Interactions

The primary synthetic utility of this compound lies in its conversion to phenethylamine precursors. These precursors are foundational for a wide range of psychoactive compounds. For instance, the resulting 2-(3,4-dimethoxyphenyl)ethanamine can be further functionalized.

Derivatives of 3,4-dimethoxy-β-nitrostyrene have been investigated for their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator in the insulin signaling pathway and is implicated in type 2 diabetes and other metabolic diseases. Inhibition of PTP1B can enhance insulin sensitivity.[6]

The following diagram illustrates the general principle of enzyme inhibition, which is relevant to the potential therapeutic applications of molecules derived from this compound.

Safety Information

This compound is an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and readily accessible intermediate in organic synthesis. The protocols provided herein detail its preparation and its efficient conversion to 2-(3,4-dimethoxyphenyl)ethanamine, a key precursor for a variety of bioactive molecules. The straightforward nature of these transformations, coupled with the potential for further derivatization, underscores the importance of this compound in both academic research and the development of new pharmaceutical agents.

References

- 1. High-yield 2C-H synthesis [designer-drug.com]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. Successful 2C-B Syntheses [chemistry.mdma.ch]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

Application Notes and Protocols: The Henry Reaction with 3,4-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Henry (nitroaldol) reaction using 3,4-dimethoxybenzaldehyde and a nitroalkane. The Henry reaction is a classic C-C bond-forming reaction that is synthetically valuable for creating β-nitro alcohols, which can be readily converted to other useful intermediates such as nitroalkenes and β-amino alcohols.[1][2][3][4]

Reaction Overview

The protocol outlined below describes the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with a nitroalkane (nitromethane or nitroethane) to yield a β-nitrostyrene derivative. This reaction is typically carried out using a weak base like ammonium acetate in an acidic solvent such as glacial acetic acid.

Experimental Protocols

This section details the synthesis of 3,4-dimethoxy-β-nitrostyrene and its β-methyl derivative, based on established procedures.[5]

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Nitromethane

-

Nitroethane

-

Ammonium acetate

-

Glacial acetic acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol)

Procedure for the Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethene:

-

To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (2.29 g, 14 mmol), nitromethane (15.96 g, 256 mmol), and ammonium acetate (3.70 g, 48 mmol).[5]

-

Add glacial acetic acid (5 mL) to the mixture.[5]

-

Heat the reaction mixture and monitor for the formation of a precipitate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting light yellow crystals by filtration.[5]

-

Wash the crystals with a suitable solvent (e.g., cold ethanol or water) to remove impurities.

-

Purify the product by recrystallization if necessary.

-

Dry the purified crystals to obtain the final product.

Procedure for the Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroprop-1-ene:

-

To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol), nitroethane (14.63 g, 200 mmol), and ammonium acetate (2.71 g, 35 mmol).[5]

-

Add glacial acetic acid (5 mL) to the mixture.[5]

-

Heat the reaction mixture and monitor for product formation.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the light yellow crystals by filtration.[5]

-

Wash the collected solid with an appropriate cold solvent.

-

Further purify the product by recrystallization if needed.

-

Dry the final product.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3,4-dimethoxy-β-nitrostyrene derivatives.[5]

Table 1: Reactant Quantities and Product Yields

| Compound | 3,4-Dimethoxybenzaldehyde (mmol) | Nitroalkane | Nitroalkane (mmol) | Ammonium Acetate (mmol) | Yield (%) |

| 1-(3,4-Dimethoxyphenyl)-2-nitroethene | 14 | Nitromethane | 256 | 48 | 50.5 |

| 1-(3,4-Dimethoxyphenyl)-2-nitroprop-1-ene | 10 | Nitroethane | 200 | 35 | 56.5 |

Table 2: Physical Properties of Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 1-(3,4-Dimethoxyphenyl)-2-nitroethene | C₁₀H₁₁NO₄ | 209.2 | Light yellow crystals | 139–141 |

| 1-(3,4-Dimethoxyphenyl)-2-nitroprop-1-ene | C₁₁H₁₃NO₄ | 223.23 | Light yellow crystals | 66–68 |

Experimental Workflow

The following diagram illustrates the general workflow for the Henry reaction with 3,4-dimethoxybenzaldehyde.

Caption: General workflow for the synthesis of β-nitrostyrene derivatives.

References

Application Notes: The Role of 1,2-Dimethoxy-4-(2-nitroethenyl)benzene in Pharmaceutical Synthesis

Introduction

1,2-Dimethoxy-4-(2-nitroethenyl)benzene, also known as 2,5-dimethoxy-β-nitrostyrene, is a key organic intermediate primarily utilized in the synthesis of a class of psychoactive compounds known as the 2C-X series of phenethylamines.[1] Its chemical structure, featuring a substituted benzene ring and a nitroethenyl group, makes it a versatile precursor for the introduction of the phenethylamine backbone, which is a common motif in many biologically active molecules. The principal application of this compound is in the synthesis of 2-(2,5-dimethoxyphenyl)ethan-1-amine (2C-H) and its derivatives, which are potent agonists of serotonin 5-HT2A and 5-HT2C receptors.[2][3] These compounds are subjects of significant research for their potential therapeutic applications in neurology and psychiatry.[4]

Key Pharmaceutical Applications

The primary pharmaceutical relevance of this compound lies in its role as a direct precursor to 2,5-dimethoxyphenethylamine (2C-H) and its analogues. The synthesis pathway hinges on the reduction of the nitroethenyl group to an aminoethyl group. This transformation is a critical step in the production of numerous compounds with known psychoactive and potential therapeutic properties.

-

Synthesis of 2C-X Series: The "2C" family of psychedelic phenethylamines is characterized by the 2,5-dimethoxyphenethylamine backbone. Modifications on the 4-position of the benzene ring lead to a variety of compounds with differing potencies and effects. For example, the synthesis of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a well-known psychedelic, originates from precursors derived from this compound.[5]

-

Serotonin Receptor Agonists: The resulting phenethylamine derivatives are potent partial agonists for serotonin 5-HT2A and 5-HT2C receptors.[2][3] This activity is the basis for their psychedelic effects and is a focal point of research into treatments for conditions such as depression, anxiety, and PTSD.

-

Research in Neurology: The specific action of these compounds on serotonin receptors makes them valuable tools in neuropharmacological research to understand the intricacies of serotonergic signaling pathways.[6]

The central reaction in the utilization of this compound is the reduction of the β-nitrostyrene moiety. Several methods exist for this transformation, with varying yields and complexities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,5-dimethoxybenzaldehyde via a Henry condensation reaction.

Materials:

-

2,5-dimethoxybenzaldehyde

-

Nitromethane

-

Anhydrous Ammonium Acetate

-

Methanol or other suitable organic solvent (e.g., Toluene, Ethyl Acetate)[7]

Procedure:

-

A solution of 2,5-dimethoxybenzaldehyde is prepared in a suitable organic solvent within a reaction kettle.

-

Nitromethane and anhydrous ammonium acetate are added to the solution. The typical mass ratio of 2,5-dimethoxybenzaldehyde to nitromethane to solvent to ammonium acetate is approximately 1:0.7-0.9:4-5:0.25-0.3.[7]

-

The mixture is heated to a temperature of 70-80°C and allowed to react for 4-10 hours with stirring.[7]

-

After the reaction is complete, the solution is washed with an aqueous solution to separate the organic and aqueous layers.

-

The organic layer is then cooled to induce crystallization.

-

The resulting crystals of this compound are collected by centrifugation.[7]

Protocol 2: Reduction of this compound to 2,5-Dimethoxyphenethylamine (2C-H)

This protocol details a one-pot reduction of the nitrostyrene to the corresponding phenethylamine using sodium borohydride and copper(II) chloride. This method is noted for its mild conditions and rapid reaction time.[8]

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Copper(II) Chloride (CuCl₂)

-

Appropriate solvent system

Procedure:

-

This compound is dissolved in a suitable solvent.

-

Sodium borohydride and a catalytic amount of copper(II) chloride are added to the solution.

-

The reaction is heated to 80°C for a period of 10 to 30 minutes.[8]

-

Upon completion, the reaction mixture is worked up to isolate the 2,5-dimethoxyphenethylamine product.

-

Purification can be achieved through standard techniques such as crystallization or chromatography.

Quantitative Data

The following table summarizes the yields for the reduction of substituted β-nitrostyrenes to their corresponding phenethylamines using the NaBH₄/CuCl₂ system.[8]

| Precursor | Product | Yield (%) | Melting Point (°C) |

| 2,5-dimethoxy-β-nitrostyrene | 2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride | 62-83% | Not specified |

| 2,5-dimethoxy-4-methyl-β-nitrostyrene | 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine hydrochloride (5b) | 65% | 213-215 |

| 2,5-dimethoxy-4-(trifluoromethyl)-β-nitrostyrene | 2-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (6b) | 71% | 260-261 |

Table 1: Yields of Phenethylamine Derivatives from β-Nitrostyrene Reduction.[8]

Visualizations

Caption: Synthetic pathway from 2,5-dimethoxybenzaldehyde to 2C-X pharmaceuticals.

Caption: Simplified signaling pathway of 2C-X compounds via 5-HT2A/2C receptors.

References

- 1. nbinno.com [nbinno.com]

- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 4. CN1434033A - 2,5-dimethoxy-4-ethyl phenethyl amine sulfide hydrochloride and preparation process and use thereof - Google Patents [patents.google.com]

- 5. 2C-B - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 7. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]

- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Amine Synthesis from 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction The compound 1,2-dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy-β-nitrostyrene, serves as a crucial precursor for the synthesis of 3,4-dimethoxyphenethylamine (DMPEA). DMPEA is a foundational structure in medicinal chemistry and is related to a class of compounds with significant pharmacological interest. The synthesis involves a two-step process: first, the formation of the nitrostyrene from 3,4-dimethoxybenzaldehyde and a nitroalkane, followed by the reduction of the nitro group and the alkene double bond to yield the target primary amine. This document outlines detailed protocols for the reduction step, presenting several common methods, and provides a comparative analysis of their quantitative data.

Overall Synthesis Pathway

The synthesis of 3,4-dimethoxyphenethylamine from 3,4-dimethoxybenzaldehyde involves two primary transformations: a Henry condensation to form the nitrostyrene precursor, followed by a reduction to the target amine.

Protocol 1: Synthesis of the Precursor

The precursor, this compound, is synthesized via a Henry condensation reaction.

Methodology: A mixture of 3,4-dimethoxybenzaldehyde (1.0 mmol), nitromethane (3.0 mmol), and a catalytic amount of ammonium acetate in glacial acetic acid is heated.[1][2]

Detailed Protocol:

-

To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol), nitromethane (15 mL), and ammonium acetate (2.71 g, 35 mmol).[1]

-

Add glacial acetic acid (5 mL) to the mixture.[1]

-

Heat the reaction mixture at reflux (approximately 70-100°C) for 2 to 6 hours.[2]

-

After the reaction is complete, cool the mixture. The product may precipitate.

-

Precipitate the final product from a mixture of water and isopropanol (in a 7:1 ratio) to yield the nitrostyrene derivative as light yellow crystals.[2]

-

Filter the crystals, wash with cold water, and dry under vacuum.

Expected Yield: Yields for this reaction are reported to be in the range of 50-62%.[1][3]

Protocols for Amine Synthesis (Reduction of the Precursor)

Several methods are available for the reduction of this compound to 3,4-dimethoxyphenethylamine. The choice of method depends on available equipment, scale, and desired purity.

Method A: Catalytic Hydrogenation

This method uses hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), and is well-suited for large-scale preparations.[4]

Experimental Protocol:

-

In a hydrogenation flask, dissolve this compound (0.500 g, 2.39 mmol) in ethanol.[4]

-

Add 5% palladium on charcoal (Pd/C) catalyst (0.1 equivalents).[4]

-

Add 12 M hydrochloric acid (2.5 equivalents).[4]

-

Stir the mixture under a hydrogen atmosphere (1 atm) at a controlled temperature (0°C or room temperature).[4]

-

Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within 3 to 24 hours.[4]

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting residue can be treated with a base (e.g., NaOH) and extracted with an organic solvent to yield the free amine, or recrystallized to obtain the hydrochloride salt.[4]

Method B: Metal Hydride Reduction (Lithium Aluminum Hydride - LiAlH₄)

LiAlH₄ is a potent reducing agent capable of reducing the nitrostyrene to the corresponding amine in high yield. This method requires anhydrous conditions and careful handling.[5]

Experimental Protocol:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a stirred mixture of lithium aluminum hydride (LiAlH₄) (1.1 g) in absolute diethyl ether (150 mL).[5]

-

Dissolve the this compound (approx. 1.2 g) in anhydrous ether.

-

Add the nitrostyrene solution dropwise to the LiAlH₄ suspension. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for several hours (e.g., 6 hours) until the reaction is complete (monitor by TLC).[5]

-

Cool the reaction flask in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).

-

A white precipitate of aluminum salts will form. Filter the precipitate and wash it thoroughly with ether.

-

Combine the filtrate and washings, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude amine.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.

Method C: Sodium Borohydride and Copper(II) Chloride Reduction

This is a convenient one-pot procedure that is milder and easier to handle than LiAlH₄.[6][7]

Experimental Protocol:

-

Suspend the this compound (1 mmol) and sodium borohydride (NaBH₄) (10 mmol) in a mixture of isopropanol and water (e.g., 8:4 mL).[6]

-

To this suspension, add a freshly prepared 2M solution of copper(II) chloride (CuCl₂) dropwise.[6]

-

Reflux the reaction mixture at 80°C for 10-30 minutes, monitoring by TLC.[6][8]

-

After completion, cool the mixture to room temperature and add a 35% NaOH solution (10 mL) while stirring.[6]

-

Extract the product with isopropanol (3 x 10 mL).[6]

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The amine can be isolated as the hydrochloride salt by dissolving the residue in a suitable solvent (e.g., diethyl ether or acetone) and precipitating with an excess of HCl solution.[6][8]

References

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. chemrxiv.org [chemrxiv.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: NMR Spectroscopy of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1,2-dimethoxy-4-(2-nitroethenyl)benzene. This compound, also known as 3,4-dimethoxy-β-nitrostyrene, is a derivative of nitrostyrene with potential applications in organic synthesis and drug discovery. The following sections detail its ¹H and ¹³C NMR spectral data, a comprehensive protocol for its synthesis, and standardized procedures for NMR sample preparation and data acquisition.

Spectroscopic Data

The structural confirmation of synthesized this compound relies heavily on NMR spectroscopy. The data presented below were obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectral Data

The ¹H NMR spectrum provides characteristic signals for the aromatic, vinylic, and methoxy protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.21 | d | 13.5 | 1H, =CH |

| 8.07 | d | 13.5 | 1H, =CH |

| 7.49 | d | 1.8 | 1H, ArH |

| 7.43 | dd | 8.3, 1.8 | 1H, ArH |

| 7.06 | d | 8.3 | 1H, ArH |

| 3.83 | s | 3H, OCH₃ | |